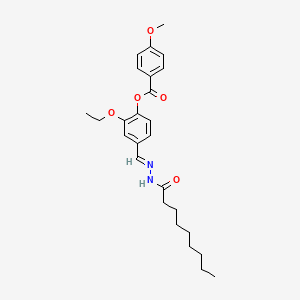
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-tetradecanamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or acetonitrile, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
化学反応の分析
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets the lipid bilayer of microbial cell membranes.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Similar in structure but with a shorter alkyl chain.
Uniqueness
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific combination of a long alkyl chain and a hydrophilic quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and compatibility with both water and oil phases.
特性
CAS番号 |
131671-81-3 |
|---|---|
分子式 |
C20H44ClNO2 |
分子量 |
366.0 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)17-19-23-20-18-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MQYRAXIWORADCI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083304.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
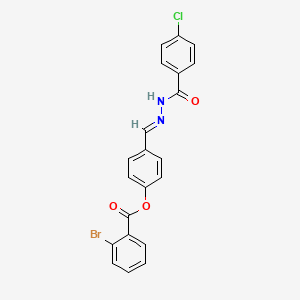
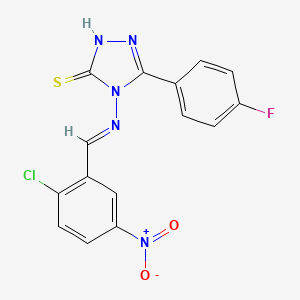
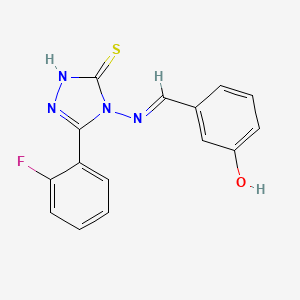

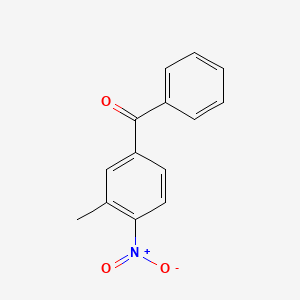
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)
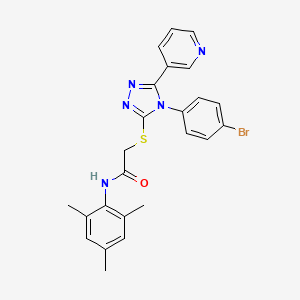
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
